![molecular formula C13H14Cl2O4 B084510 2,4-D tetrahydrofurfuryl ester CAS No. 15146-99-3](/img/structure/B84510.png)
2,4-D tetrahydrofurfuryl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-D tetrahydrofurfuryl ester is a chemical compound that has gained significant attention in the scientific community for its potential in various applications. It is an ester derivative of 2,4-dichlorophenoxyacetic acid (2,4-D), which is a widely used herbicide.
Wirkmechanismus
The mechanism of action of 2,4-D tetrahydrofurfuryl ester tetrahydrofurfuryl ester is similar to that of 2,4-D tetrahydrofurfuryl ester. It acts as a synthetic auxin, disrupting the normal growth patterns of plants. It is absorbed by the leaves and roots of plants, where it accumulates and causes abnormal growth, leading to plant death.
Biochemical and Physiological Effects
Studies have shown that 2,4-D tetrahydrofurfuryl ester tetrahydrofurfuryl ester can cause biochemical and physiological changes in plants. It has been shown to increase the activity of certain enzymes involved in plant growth, such as peroxidase and polyphenol oxidase. Additionally, it can alter the levels of certain plant hormones, such as indole-3-acetic acid (IAA), which is involved in plant growth and development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2,4-D tetrahydrofurfuryl ester tetrahydrofurfuryl ester in lab experiments is its ability to promote root growth and increase crop yield. Additionally, it can be used to control the growth of weeds, making it a potential alternative to traditional herbicides. However, one limitation of using this compound is its potential toxicity to non-target organisms, including humans. Therefore, caution should be taken when handling and using this compound in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 2,4-D tetrahydrofurfuryl ester tetrahydrofurfuryl ester. One area of research could be to investigate its potential as a plant growth regulator in other crops, such as corn and cotton. Additionally, more studies could be conducted to determine its potential toxicity to non-target organisms and the environment. Finally, research could be conducted to develop safer and more effective formulations of this compound for use in agriculture.
In conclusion, 2,4-D tetrahydrofurfuryl ester tetrahydrofurfuryl ester is a chemical compound with significant potential in various applications, particularly as a plant growth regulator. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to develop safer and more effective formulations for use in agriculture.
Synthesemethoden
The synthesis of 2,4-D tetrahydrofurfuryl ester tetrahydrofurfuryl ester involves the reaction of 2,4-D tetrahydrofurfuryl ester with tetrahydrofurfuryl alcohol in the presence of a catalyst such as sulfuric acid. The reaction proceeds under reflux conditions, and the ester is obtained as a colorless liquid with a boiling point of 228-230°C.
Wissenschaftliche Forschungsanwendungen
2,4-D tetrahydrofurfuryl ester tetrahydrofurfuryl ester has been studied extensively for its potential as a plant growth regulator. It has been shown to promote root growth and increase crop yield in various plants, including rice, wheat, and soybean. Additionally, it has been used to control the growth of weeds in crops, making it a potential alternative to traditional herbicides.
Eigenschaften
CAS-Nummer |
15146-99-3 |
---|---|
Produktname |
2,4-D tetrahydrofurfuryl ester |
Molekularformel |
C13H14Cl2O4 |
Molekulargewicht |
305.15 g/mol |
IUPAC-Name |
oxolan-2-ylmethyl 2-(2,4-dichlorophenoxy)acetate |
InChI |
InChI=1S/C13H14Cl2O4/c14-9-3-4-12(11(15)6-9)18-8-13(16)19-7-10-2-1-5-17-10/h3-4,6,10H,1-2,5,7-8H2 |
InChI-Schlüssel |
SBXXZSKNQDULKP-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)COC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Kanonische SMILES |
C1CC(OC1)COC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Andere CAS-Nummern |
15146-99-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.